(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core
Preparation Methods
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolone core under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group and pyrazolone core contribute to its overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups are known for their antimicrobial and anticancer properties.
Pyrazolone derivatives: These compounds are widely studied for their anti-inflammatory and analgesic effects.
In comparison, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of these functional groups, which may result in enhanced or synergistic effects.
Properties
Molecular Formula |
C25H20ClN5OS2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(2-pyridin-2-ylethyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H20ClN5OS2/c26-17-8-10-19(11-9-17)33-16-22-20(15-27-14-12-18-5-3-4-13-28-18)24(32)31(30-22)25-29-21-6-1-2-7-23(21)34-25/h1-11,13,15,30H,12,14,16H2 |
InChI Key |
ZHAMYEPCVWMRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)CSC4=CC=C(C=C4)Cl)C=NCCC5=CC=CC=N5 |
Origin of Product |
United States |
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